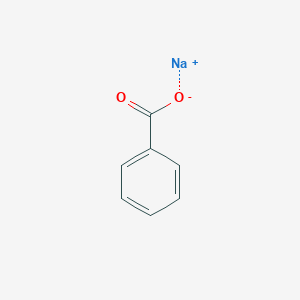
Benzoate de sodium
Vue d'ensemble
Description
Il est largement utilisé comme conservateur alimentaire et se présente sous la forme d'un produit chimique cristallin blanc de formule C₆H₅COONa . Le benzoate de sodium est connu pour ses propriétés antimicrobiennes, ce qui le rend efficace pour inhiber la croissance des bactéries, des levures et des champignons en milieu acide .
Mécanisme D'action
Target of Action
Sodium benzoate, the sodium salt of benzoic acid, is primarily targeted at inhibiting the growth of bacteria, yeast, and mold . It is widely used as a food preservative due to its antifungal and antibacterial properties .
Mode of Action
Sodium benzoate acts by binding to amino acids, leading to the excretion of these amino acids and a decrease in ammonia levels . This property is utilized in the treatment of urea cycle disorders . Sodium benzoate can also conjugate with glycine to form hippurate, which is excreted by the kidneys .
Biochemical Pathways
Sodium benzoate is involved in the benzoate catabolism pathway. It is metabolized within mitochondria to produce hippurate, which is then cleared by the kidneys . The human gut microbiome plays a significant role in this metabolism . The presence of cat operon genes (catA, catB, catC) encoding proteins homologous to the catechol-1,2-dioxygenase (CatA), muconate cycloisomerase (CatB), and muconolactone D isomerase (CatC), respectively, has been identified in the human gut metagenome .
Result of Action
Sodium benzoate significantly inhibits early exponential yeast cell proliferation and metabolic activity at certain concentrations . It also alters the transcription level of endocrine coding genes such as ERR and DmJHAMT . These effects indicate that sodium benzoate can affect host growth and development through altering endocrine hormone levels and commensal microbial composition .
Action Environment
Sodium benzoate is most widely used in acidic foods such as salad dressings, carbonated drinks, jams and fruit juices, pickles, condiments, and frozen yogurt toppings . Its action, efficacy, and stability can be influenced by environmental factors such as temperature . It is soluble in water, liquid ammonia, and pyridine , and its solubility can affect its action and efficacy.
Applications De Recherche Scientifique
Le benzoate de sodium a une large gamme d'applications en recherche scientifique :
Médecine : Il est utilisé dans le traitement des troubles du cycle de l'urée en raison de sa capacité à se lier aux acides aminés et à faciliter leur excrétion.
5. Mécanisme d'action
Le principal mécanisme par lequel le this compound exerce son effet conservateur est l'absorption de l'acide benzoïque par les cellules microbiennes. Une fois à l'intérieur, si le pH intracellulaire descend à 5 ou moins, la fermentation anaérobie du glucose par la phosphofructokinase diminue fortement, ce qui inhibe la croissance et la survie des micro-organismes . En médecine, le this compound se lie aux acides aminés, ce qui entraîne leur excrétion et une diminution des taux d'ammoniac .
Méthodes De Préparation
Le benzoate de sodium peut être synthétisé selon plusieurs méthodes :
Neutralisation de l'acide benzoïque : La méthode la plus courante consiste à neutraliser l'acide benzoïque avec de l'hydroxyde de sodium (NaOH), ce qui produit du this compound et de l'eau.
Oxydation du toluène : Sur le plan industriel, l'acide benzoïque, précurseur du this compound, est produit par l'oxydation partielle du toluène avec de l'oxygène.
Analyse Des Réactions Chimiques
Le benzoate de sodium subit diverses réactions chimiques :
Décarboxylation : Lorsqu'il est chauffé avec une base forte, le this compound peut être décarboxylé pour produire du benzène.
Oxydation et réduction : Le this compound peut participer à des réactions d'oxydation et de réduction, bien que celles-ci soient moins fréquentes dans les applications pratiques.
Réactions de substitution : Il peut subir des réactions de substitution, en particulier en présence d'acides ou de bases forts.
Les réactifs couramment utilisés dans ces réactions comprennent l'hydroxyde de sodium pour la neutralisation et divers agents oxydants pour la production d'acide benzoïque. Les principaux produits formés comprennent le benzène issu de la décarboxylation et l'acide benzoïque issu de la neutralisation .
Comparaison Avec Des Composés Similaires
Le benzoate de sodium est souvent comparé à d'autres conservateurs tels que le sorbate de potassium et l'acide benzoïque :
Sorbate de potassium : Le this compound et le sorbate de potassium sont tous deux des conservateurs efficaces, mais le sorbate de potassium est plus efficace à des niveaux de pH plus élevés que le this compound.
Acide benzoïque : Le this compound est le sel de sodium de l'acide benzoïque et est plus soluble dans l'eau, ce qui le rend plus approprié pour les solutions aqueuses.
Chlorure de benzalkonium : Ce composé est utilisé dans une variété d'applications, y compris les formulations ophtalmiques et topiques, en raison de son large spectre d'activité antimicrobienne.
Le this compound se distingue par sa grande solubilité dans l'eau et son efficacité en milieu acide, ce qui en fait un conservateur polyvalent pour diverses applications .
Propriétés
Numéro CAS |
532-32-1 |
|---|---|
Formule moléculaire |
C7H6NaO2 |
Poids moléculaire |
145.11 g/mol |
Nom IUPAC |
sodium;benzoate |
InChI |
InChI=1S/C7H6O2.Na/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9); |
Clé InChI |
UJTIFEVFUCJMKZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)[O-].[Na+] |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)[O-].[Na+] |
SMILES canonique |
C1=CC=C(C=C1)C(=O)O.[Na] |
Point d'ébullition |
>450 °C to <475 °C, decomposes with no boiling (OECD Guideline 103 (Boiling point/boiling range)) |
Color/Form |
White, granules or crystalline powder Colorless crystalline powde |
Densité |
1.50 g/cu cm (OECD Guideline 109 (Density of Liquids and Solids)) Relative density (water = 1): 1.44 |
Point d'éclair |
100 °C (>212 °F) >100 °C |
melting_point |
for benzoic acidMelting range of benzoic acid isolated by acidification and not recrystallised 121,5 °C to 123,5 °C, after drying in a sulphuric acid desiccator 436 °C (OECD Guideline 102 (Melting point / Melting Range)) >300 °C |
Key on ui other cas no. |
532-32-1 |
Description physique |
Pellets or Large Crystals; Liquid; Dry Powder, Pellets or Large Crystals; Dry Powder A white, almost odourless, crystalline powder or granules White odorless solid; [Merck Index] Hygroscopic; [ICSC] White powder; [MSDSonline] WHITE HYGROSCOPIC CRYSTALLINE POWDER OR GRANULES |
Pictogrammes |
Irritant |
Durée de conservation |
Stable under recommended storage conditions. |
Solubilité |
Freely soluble in water, sparingly soluble in ethanol In water, 556 g/L (temperature and pH not reported) 1 g dissolves in 1.8 mL water, 1.4 mL boiling water, about 75 mL alcohol, 50 mL mixture of 47.5 mL alcohol and 3.7 mL water Solubility in water, g/100ml at 20 °C: 63 |
Synonymes |
Antimol; Benzoate of Soda; E 211; E 221; E 221 (nucleating agent); Fuminaru; Purox S; Sobenate |
Pression de vapeur |
2.9X10-12 mm Hg at 25 °C (est) |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
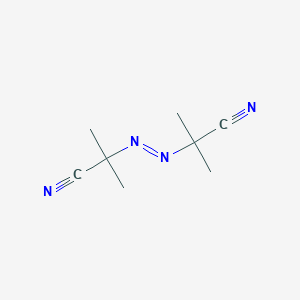
![4-methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde](/img/structure/B43925.png)
![(4R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4S)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-2-en-1-one](/img/structure/B43926.png)
![Carbamic acid, N-pentacyclo[4.2.0.02,5.03,8.04,7]oct-1-yl-, 1,1-dimethylethyl ester](/img/structure/B43927.png)
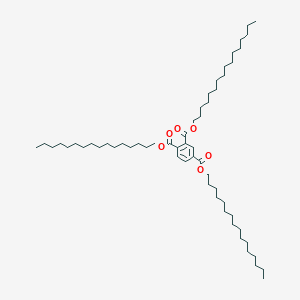
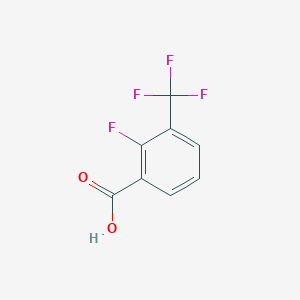
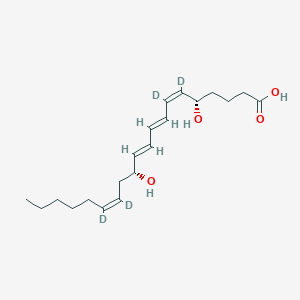
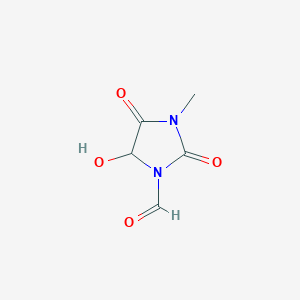
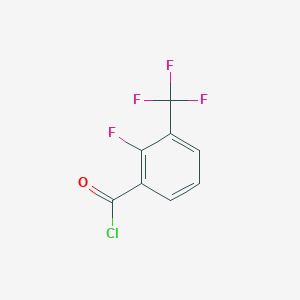
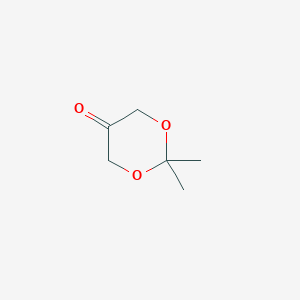
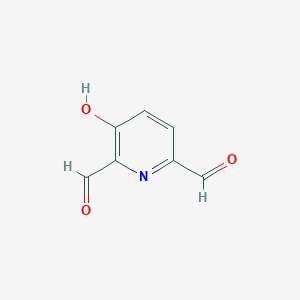
![2-[Methyl(1,3-thiazol-2-yl)amino]ethanol](/img/structure/B43945.png)
![(6R,7R)-7-amino-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride](/img/structure/B43946.png)

